molecular formula C23H20N4O3S B2485415 N-[(4-methoxyphenyl)methyl]-2-{[(3-nitrophenyl)methyl]sulfanyl}quinazolin-4-amine CAS No. 688355-35-3

N-[(4-methoxyphenyl)methyl]-2-{[(3-nitrophenyl)methyl]sulfanyl}quinazolin-4-amine

Cat. No.: B2485415
CAS No.: 688355-35-3
M. Wt: 432.5
InChI Key: RPRYLJZPRBZXBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-methoxyphenyl)methyl]-2-{[(3-nitrophenyl)methyl]sulfanyl}quinazolin-4-amine is a complex organic compound that features a quinazoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methoxyphenyl)methyl]-2-{[(3-nitrophenyl)methyl]sulfanyl}quinazolin-4-amine typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: The 4-methoxyphenyl group can be introduced via a nucleophilic substitution reaction, where a suitable methoxyphenyl halide reacts with the quinazoline core.

    Attachment of the Nitrophenylsulfanyl Group: The nitrophenylsulfanyl group is introduced through a thiol-ene reaction, where a nitrophenyl thiol reacts with an alkene precursor on the quinazoline core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon, or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted quinazoline derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs, particularly those targeting cancer or infectious diseases.

    Materials Science: The compound’s unique structure may make it suitable for use in organic electronics or as a building block for advanced materials.

    Biological Research: It can be used as a probe to study various biological processes, including enzyme inhibition and signal transduction pathways.

Mechanism of Action

The mechanism of action of N-[(4-methoxyphenyl)methyl]-2-{[(3-nitrophenyl)methyl]sulfanyl}quinazolin-4-amine would depend on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pathways involved could include inhibition of kinase activity or disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-methoxyphenyl)methyl]-2-{[(3-chlorophenyl)methyl]sulfanyl}quinazolin-4-amine
  • N-[(4-methoxyphenyl)methyl]-2-{[(3-bromophenyl)methyl]sulfanyl}quinazolin-4-amine
  • N-[(4-methoxyphenyl)methyl]-2-{[(3-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine

Uniqueness

N-[(4-methoxyphenyl)methyl]-2-{[(3-nitrophenyl)methyl]sulfanyl}quinazolin-4-amine is unique due to the presence of both methoxy and nitro functional groups, which can impart distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable scaffold for further research and development.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-[(3-nitrophenyl)methylsulfanyl]quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O3S/c1-30-19-11-9-16(10-12-19)14-24-22-20-7-2-3-8-21(20)25-23(26-22)31-15-17-5-4-6-18(13-17)27(28)29/h2-13H,14-15H2,1H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPRYLJZPRBZXBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=NC(=NC3=CC=CC=C32)SCC4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.